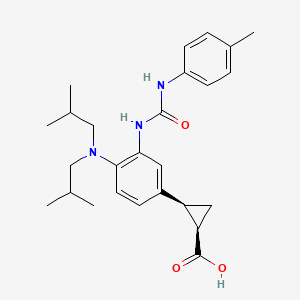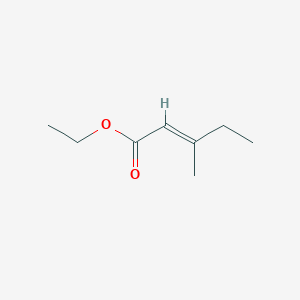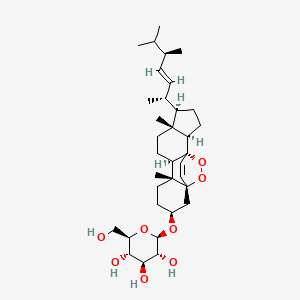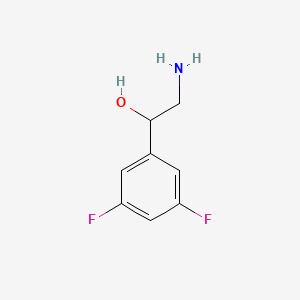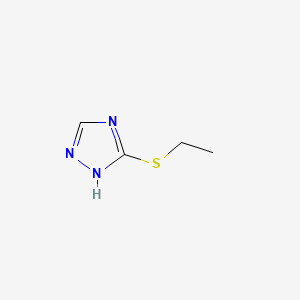
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in clinical settings to treat various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ethylation: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Fluorination: The fluorine atom is introduced at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Piperazine Derivatization: The 7-position is functionalized with 4-Methylpiperazine through a nucleophilic substitution reaction.
Final Methylation: The final step involves methylation of the ester group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in the study of quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance in bacteria.
Medicine: Explored for potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the development of antibacterial coatings and materials.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, while the piperazine ring improves its binding affinity to the target enzymes.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents at the piperazine ring.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.
Norfloxacin: A fluoroquinolone with a shorter half-life and lower potency compared to Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct pharmacokinetic properties and a broad spectrum of antibacterial activity. Its structural modifications enhance its stability and reduce the likelihood of developing bacterial resistance.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
108224-80-2 |
|---|---|
分子式 |
C18H22FN3O3 |
分子量 |
347.3839832 |
同義語 |
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


